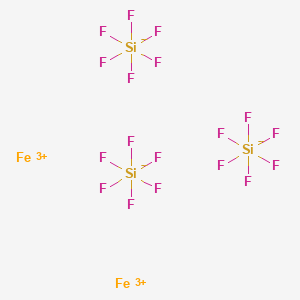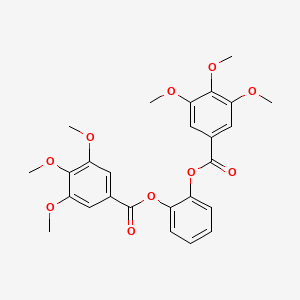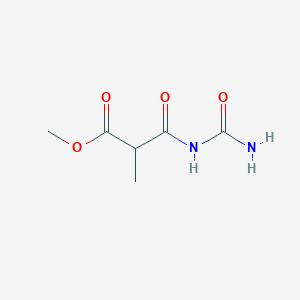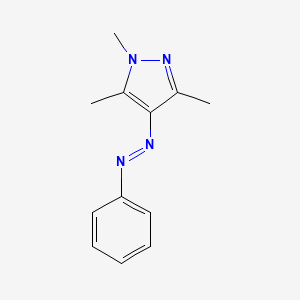
hexafluorosilicon(2-);iron(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluorosilicon(2-);iron(3+) is a coordination compound that involves the interaction between hexafluorosilicate anions and iron(III) cations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexafluorosilicon(2-);iron(3+) typically involves the reaction of hexafluorosilicic acid with iron(III) salts. One common method is to dissolve iron(III) chloride in water and then add hexafluorosilicic acid to the solution. The reaction proceeds under acidic conditions, and the resulting compound can be isolated by crystallization.
Industrial Production Methods
On an industrial scale, hexafluorosilicon(2-);iron(3+) can be produced as a byproduct during the manufacturing of phosphate fertilizers. The process involves the treatment of phosphate rock with sulfuric acid, which generates hexafluorosilicic acid. This acid can then be reacted with iron(III) salts to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Hexafluorosilicon(2-);iron(3+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.
Substitution Reactions: The hexafluorosilicate anion can participate in ligand exchange reactions with other anions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide can oxidize iron(II) to iron(III).
Reducing Agents: Sodium borohydride can reduce iron(III) to iron(II).
Acidic Conditions: The compound is stable in acidic solutions, which prevent the decomposition of hexafluorosilicic acid.
Major Products Formed
Iron(II) and Iron(III) Complexes: Depending on the reaction conditions, various iron complexes can be formed.
Silicon Tetrafluoride: In the presence of strong acids, hexafluorosilicic acid can decompose to form silicon tetrafluoride.
Scientific Research Applications
Hexafluorosilicon(2-);iron(3+) has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other coordination compounds and as a catalyst in certain reactions.
Biology: Iron(III) complexes are studied for their role in biological systems, including their interaction with proteins and enzymes.
Medicine: Iron(III) compounds are investigated for their potential use in drug delivery systems and as contrast agents in medical imaging.
Mechanism of Action
The mechanism by which hexafluorosilicon(2-);iron(3+) exerts its effects involves the coordination of the hexafluorosilicate anion to the iron(III) center. This coordination stabilizes the iron(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Hexafluorotitanic Acid: Similar to hexafluorosilicic acid but involves titanium instead of silicon.
Hexafluorozirconic Acid: Involves zirconium and has similar chemical properties.
Hexafluorophosphoric Acid: Contains phosphorus and is used in similar industrial applications.
Uniqueness
Hexafluorosilicon(2-);iron(3+) is unique due to its specific coordination chemistry and the stability of the hexafluorosilicate anion. This stability allows it to be used in a wide range of applications, from industrial processes to scientific research.
Properties
CAS No. |
12062-26-9 |
|---|---|
Molecular Formula |
F18Fe2Si3 |
Molecular Weight |
537.92 g/mol |
IUPAC Name |
hexafluorosilicon(2-);iron(3+) |
InChI |
InChI=1S/3F6Si.2Fe/c3*1-7(2,3,4,5)6;;/q3*-2;2*+3 |
InChI Key |
CNYKJSBXRDTEHS-UHFFFAOYSA-N |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)

![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)

![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)




